molecular formula C12H16O3 B14217485 Formic acid;2-methyl-4-phenylbut-1-en-1-ol CAS No. 832712-82-0

Formic acid;2-methyl-4-phenylbut-1-en-1-ol

Katalognummer: B14217485
CAS-Nummer: 832712-82-0
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: GWASKFQBDCMJJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Formic acid;2-methyl-4-phenylbut-1-en-1-ol is a chemical compound with the molecular formula C12H16O2. It is known for its unique structure, which combines the properties of formic acid and a substituted butenol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of formic acid;2-methyl-4-phenylbut-1-en-1-ol typically involves the reaction of 2-methyl-4-phenylbut-1-en-1-ol with formic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions

Formic acid;2-methyl-4-phenylbut-1-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Formic acid;2-methyl-4-phenylbut-1-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of formic acid;2-methyl-4-phenylbut-1-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of formic acid and a substituted butenol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

832712-82-0

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

formic acid;2-methyl-4-phenylbut-1-en-1-ol

InChI

InChI=1S/C11H14O.CH2O2/c1-10(9-12)7-8-11-5-3-2-4-6-11;2-1-3/h2-6,9,12H,7-8H2,1H3;1H,(H,2,3)

InChI-Schlüssel

GWASKFQBDCMJJP-UHFFFAOYSA-N

Kanonische SMILES

CC(=CO)CCC1=CC=CC=C1.C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.